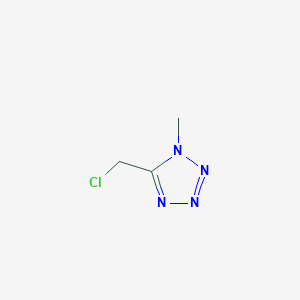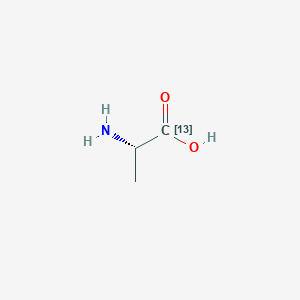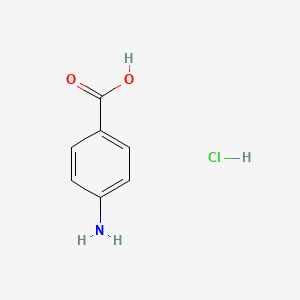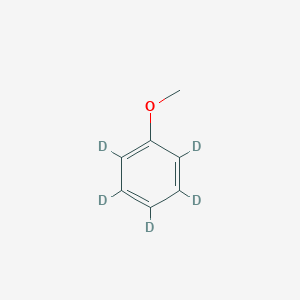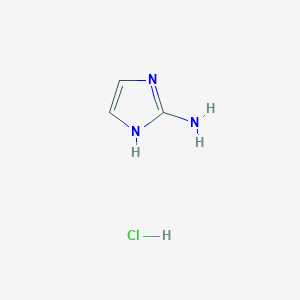
2,6-Diiodopyridine
Vue d'ensemble
Description
2,6-Diiodopyridine is a compound with the molecular formula C5H3I2N . It is also known by other synonyms such as Pyridine, 2,6-diiodo- and 2,6-Diiodo-pyridine . The molecular weight of 2,6-Diiodopyridine is 330.89 g/mol .
Molecular Structure Analysis
2,6-Diiodopyridine crystallizes in the polar space group Fmm2, with crystallographic mm2 symmetry imposed on the molecule . Molecules are linked through C—H⋯N hydrogen bonding to form chains which are, in turn, joined through weak I⋯I halogen-bonding interactions to form layers .Physical And Chemical Properties Analysis
2,6-Diiodopyridine has a molecular weight of 330.89 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are both 330.83549 g/mol . The Topological Polar Surface Area is 12.9 Ų . The Heavy Atom Count is 8 .Applications De Recherche Scientifique
2,6-Diiodopyridine is an organic compound that is often used in various chemical reactions . It’s typically a solid powder at room temperature . The molecule features iodine atoms adjacent to the nitrogen of pyridine .
One specific application of 2,6-Diiodopyridine is in the synthesis of strained pyridine-containing cyclyne via reductive aromatization . The compound is prepared by oxidation of 2,6-dimethylpyridine . It also finds use in the preparation of metal-coordinated polymer materials .
Another application is in the field of magnetic systems. For instance, it has been used in the synthesis of new canted antiferromagnetic systems . The two complexes Cu (2ip)X2 were prepared (where 2ip = 2-iodopyridine and X = Cl or Br), and their crystal structures were determined . The two complexes are isomorphous and form a magnetic chain based on the two-halide exchange pathway .
- Field: Organic Chemistry
- Application: 2,6-Diiodopyridine is used as a more reactive base unit in an alternate synthesis of acetylene-expanded tridentate ligands .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not specified in the source .
- Field: Physical Organic Chemistry
- Application: Evidence is provided in support of the existence of 2,6-didehydropyridinium cation in the gas phase .
- Method: The protonated 2,6-didehydropyridine was generated and its chemical properties were examined in the gas phase using a Fourier transform ion cyclotron resonance mass spectrometer .
- Results: The results suggest that a mixture of singlet (ground) state and triplet (excited) state 2,6-didehydropyridinium cations was generated. The two different states show qualitatively different reactivity, with the triplet state showing greater Brønsted acidity than that of the singlet state. The triplet state also shows much greater radical reactivity than that of the singlet state .
Synthesis of Acetylene-Expanded Tridentate Ligands
Generation of Protonated 2,6-Didehydropyridine
- Field: Organic Chemistry
- Application: 2,6-Diiodopyridine is used as a more reactive base unit in the synthesis of multifunctional ligands .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not specified in the source .
- Field: Organic Chemistry
- Application: 2,6-Diiodopyridine is used as a more reactive base unit in an alternate synthesis of acetylene-expanded tridentate ligands .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not specified in the source .
Preparation of Multifunctional Ligands
Synthesis of Acetylene-Expanded Tridentate Ligands
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,6-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2N/c6-4-2-1-3-5(7)8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBAEQUKKOAEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465601 | |
| Record name | 2,6-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diiodopyridine | |
CAS RN |
53710-17-1 | |
| Record name | 2,6-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diiodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



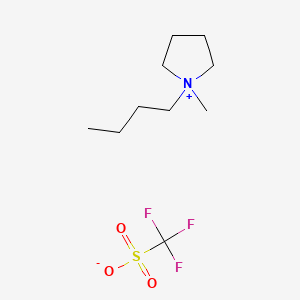
![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)



